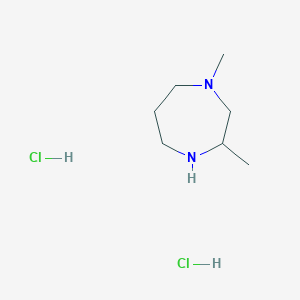

1,3-Dimethyl-1,4-diazepane dihydrochloride

Description

Properties

IUPAC Name |

1,3-dimethyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7-6-9(2)5-3-4-8-7/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZHVHQMQBDZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Dimethyl-1,4-diazepane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1,3-Dimethyl-1,4-diazepane Dihydrochloride. As a niche chemical, likely used in specialized research and development, publicly available experimental data is limited. Therefore, this document combines established information with well-founded theoretical predictions and expert analysis to serve as a robust resource for professionals in the field. We will delve into its structure, synthesis, spectral characteristics, physicochemical properties, and safety considerations, offering insights grounded in established chemical principles.

Introduction to 1,3-Dimethyl-1,4-diazepane Dihydrochloride

1,3-Dimethyl-1,4-diazepane dihydrochloride is a substituted seven-membered heterocyclic amine salt. The diazepane core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds.[1] Diazepine derivatives have found applications in a wide array of therapeutic areas, including as antipsychotics, anxiolytics, and anticonvulsants.[1] The hydrochloride salt form of this amine enhances its stability and aqueous solubility, making it suitable for various research and experimental applications.

The specific placement of the methyl groups at the 1- and 3-positions can influence the molecule's conformation, basicity, and biological activity. Understanding the chemical properties of this compound is crucial for its effective use in drug design, synthesis of more complex molecules, and various other research applications.

Chemical Structure and Identification

The chemical structure of 1,3-Dimethyl-1,4-diazepane Dihydrochloride consists of a seven-membered diazepane ring with methyl groups attached to the nitrogen at position 1 and the carbon at position 3. The dihydrochloride indicates that both nitrogen atoms are protonated, forming a salt with two chloride counter-ions.

digraph "1_3_Dimethyl_1_4_diazepane_dihydrochloride" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontname="Helvetica", fontsize=12];

edge [fontname="Helvetica", fontsize=10];

// Atom nodes

N1 [label="N+", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle];

C2 [label="C", pos="-1.2,0.8!", shape=plaintext];

C3 [label="C", pos="-1.2,-0.8!", shape=plaintext];

N4 [label="N+", pos="0,-1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle];

C5 [label="C", pos="1.2,-0.8!", shape=plaintext];

C6 [label="C", pos="1.2,0.8!", shape=plaintext];

C7 [label="C", pos="0,0!", shape=plaintext];

H_N1 [label="H", pos="-0.5,2.0!", shape=plaintext];

H_N4 [label="H", pos="-0.5,-2.0!", shape=plaintext];

Me1 [label="CH3", pos="0.8,2.2!", shape=plaintext];

Me3 [label="CH3", pos="-2.2,-1.2!", shape=plaintext];

Cl1 [label="Cl-", pos="2.5,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled, shape=circle];

Cl2 [label="Cl-", pos="2.5,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled, shape=circle];

// Edges for the ring

N1 -- C2;

C2 -- C3;

C3 -- N4;

N4 -- C5;

C5 -- C6;

C6 -- C7;

C7 -- N1;

// Edges for substituents

N1 -- Me1;

C3 -- Me3;

N1 -- H_N1;

N4 -- H_N4;

// Caption

caption [label="Chemical Structure of 1,3-Dimethyl-1,4-diazepane Dihydrochloride", pos="0,-3!", shape=plaintext, fontsize=10];

}

Figure 2: Proposed Synthesis Workflow

Proposed Experimental Protocol:

Step 1: Synthesis of 1,3-Dimethyl-1,4-diazepane (Free Base)

-

To a stirred solution of a suitable non-nucleophilic base, such as potassium carbonate, in a high-boiling point solvent like acetonitrile, add N,N'-dimethyl-1,3-propanediamine.[2]

-

Under high-dilution conditions to favor intramolecular cyclization, slowly add a solution of 1,2-dibromoethane in the same solvent over several hours at reflux temperature.[3]

-

After the addition is complete, continue to reflux the mixture overnight.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 1,3-Dimethyl-1,4-diazepane by vacuum distillation or column chromatography.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolve the purified 1,3-Dimethyl-1,4-diazepane free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath and slowly add two equivalents of a solution of hydrochloric acid in the same solvent with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield 1,3-Dimethyl-1,4-diazepane Dihydrochloride as a solid.

Physicochemical Properties

Experimental data on the physicochemical properties of 1,3-Dimethyl-1,4-diazepane Dihydrochloride are scarce. The following table includes known information and predicted values.

Property Value Notes Appearance White to off-white solid Typical for amine hydrochloride salts. Melting Point Not available Expected to be a high-melting solid, likely decomposing at higher temperatures. For comparison, ethylenediamine dihydrochloride melts at >300 °C.[4] Solubility Soluble in water The hydrochloride salt form significantly increases aqueous solubility compared to the free base. pKa Predicted pKa1 ~10-11, pKa2 ~7-8 Predicted based on similar diamines. The two pKa values correspond to the two protonated nitrogen atoms. LogP (for free base) Predicted: -0.1 This value suggests that the free base is relatively hydrophilic.

Spectral Properties

No experimental spectra for 1,3-Dimethyl-1,4-diazepane Dihydrochloride are publicly available. The following are predicted spectral characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. The predicted spectra for the dihydrochloride salt in a solvent like D₂O are as follows:

¹H NMR (Proton NMR):

-

N-H protons: A broad singlet, the chemical shift of which will be concentration and temperature-dependent.

-

N-CH₃ protons (at position 1): A singlet, expected in the range of δ 2.5-3.0 ppm.

-

C-CH₃ protons (at position 3): A doublet, expected in the range of δ 1.0-1.5 ppm, coupled to the proton at C3.

-

Ring protons (CH₂ and CH): A series of complex multiplets in the range of δ 2.5-4.0 ppm due to diastereotopicity and spin-spin coupling.

¹³C NMR (Carbon NMR):

-

N-CH₃ carbon (at position 1): A signal expected around δ 40-50 ppm.

-

C-CH₃ carbon (at position 3): A signal expected around δ 15-25 ppm.

-

Ring carbons: Several signals are expected in the range of δ 40-60 ppm. The exact chemical shifts will depend on the conformation of the seven-membered ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹) Vibration N⁺-H stretch 2400-3000 (broad) Stretching of the ammonium C-N bonds. C-H stretch (alkane) 2850-3000 Stretching of the C-H bonds in the methyl and methylene groups. N-H bend 1500-1600 Bending of the N-H bonds. C-N stretch 1000-1250 Stretching of the C-N bonds.

Mass Spectrometry (MS)

For the free base (after neutralization of the salt), the expected exact mass and fragmentation pattern are:

-

Molecular Ion (M⁺): The nominal mass of the free base (C₇H₁₆N₂) is 128 g/mol . The high-resolution mass spectrum should show the molecular ion peak at m/z corresponding to its exact mass.

-

Major Fragmentation Pathways: Cleavage alpha to the nitrogen atoms is a common fragmentation pathway for amines. This would lead to the loss of methyl or ethyl groups and the formation of stable iminium ions.

Reactivity and Stability

-

Stability: 1,3-Dimethyl-1,4-diazepane dihydrochloride is expected to be a stable solid under normal laboratory conditions.[4] As a hydrochloride salt, it is less susceptible to oxidation and degradation compared to the free base.

-

Reactivity: The dihydrochloride salt is acidic. It will react with bases to liberate the free diamine. The free diamine, with its two nucleophilic nitrogen atoms, can participate in various reactions, including alkylation, acylation, and condensation reactions.

Safety and Handling

Based on the available safety data for this compound and similar amine hydrochlorides, the following precautions should be taken:

-

Hazard Classification: Harmful if swallowed (H302). May cause skin, eye, and respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes.[6] Do not breathe dust. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

In case of exposure:

-

Skin contact: Immediately wash with plenty of water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Ingestion: If swallowed, call a poison center or doctor immediately. Do NOT induce vomiting.[6]

Potential Applications

Given that diazepanes are privileged structures in medicinal chemistry, 1,3-Dimethyl-1,4-diazepane Dihydrochloride is likely to be used as a building block in the synthesis of more complex molecules with potential biological activity.[1] Its specific substitution pattern may be designed to target particular receptors or enzymes. It could also be used in coordination chemistry as a ligand for metal ions.

Conclusion

1,3-Dimethyl-1,4-diazepane Dihydrochloride is a substituted diamine salt with potential applications in research and development, particularly in the field of medicinal chemistry. While experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its chemical properties based on its structure, established chemical principles, and data from analogous compounds. The proposed synthetic route and predicted spectral data offer a valuable starting point for researchers working with this molecule. As with any chemical, it is crucial to handle this compound with appropriate safety precautions.

References

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). Theoretical Study of 1,4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dibromoethane. Retrieved from [Link]

-

Bentham Science. (2016). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

-

ResearchGate. (2008). New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. Retrieved from [Link]

-

PubMed. (1993). Purification and characterization of diamine oxidase (histaminase) from rat small intestine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 1,2-dibromoethane. Retrieved from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. N,N'-Dimethyl-1,3-propanediamine | C5H14N2 | CID 66978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Ethylenediamine dihydrochloride | 333-18-6 [chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

1,3-Dimethyl-1,4-diazepane dihydrochloride CAS number

An In-Depth Technical Guide to 1,3-Dimethyl-1,4-diazepane dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,3-Dimethyl-1,4-diazepane dihydrochloride, a heterocyclic building block relevant to researchers in drug discovery and materials science. The information presented herein is synthesized from established chemical principles and available technical data to provide a robust resource for laboratory professionals.

Compound Identification and Structural Elucidation

1,3-Dimethyl-1,4-diazepane dihydrochloride is a saturated seven-membered heterocyclic compound containing two nitrogen atoms, substituted with methyl groups at the 1 and 3 positions. It is supplied as a dihydrochloride salt, which enhances its stability and solubility in polar solvents.

CAS Number: 1255718-37-6

The structure consists of a diazepane ring, which is a core motif in various biologically active molecules. The methyl substitutions influence the compound's stereochemistry, lipophilicity, and steric profile, making it a valuable intermediate for creating diverse chemical libraries.

Caption: Chemical structure of 1,3-Dimethyl-1,4-diazepane dihydrochloride.

Physicochemical and Safety Data

Quantitative data for this compound is summarized below. This information is critical for experimental design, including reaction stoichiometry, solvent selection, and safety protocol implementation.

| Property | Value | Source |

| CAS Number | 1255718-37-6 | |

| Molecular Formula | C₇H₁₈Cl₂N₂ | [1] |

| Molecular Weight | 201.14 g/mol | [1] |

| Physical Form | Solid | [2] |

| InChI Key | PJISCTBDKOFWAN-UHFFFAOYSA-N | [2] |

| SMILES String | CN1CC(C)NCCC1.[H]Cl.[H]Cl | [2] |

| MDL Number | MFCD13193864 | [1] |

Safety and Handling Profile

As a prudent laboratory practice, 1,3-Dimethyl-1,4-diazepane dihydrochloride should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

GHS Pictogram: GHS07 (Exclamation mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statement: H302 (Harmful if swallowed)[2]

-

Storage Class: 11 (Combustible Solids)[2]

Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] In case of accidental contact, flush skin or eyes with copious amounts of water. If swallowed, seek immediate medical attention.[3]

Proposed Synthesis and Purification Workflow

The core strategy involves the reductive amination and subsequent cyclization of appropriate precursors. This multi-step process ensures high fidelity and control over the final structure.

Caption: Proposed multi-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Acyclic Precursor

-

Rationale: The initial step involves forming a key acyclic diamine. Reductive amination is a reliable method for creating C-N bonds without isolating the unstable imine intermediate.

-

Procedure:

-

To a solution of 1,2-diaminopropane (1.0 eq) in anhydrous dichloromethane (DCM) or dichloroethane (DCE), add a suitable carbonyl compound like a protected 3-aminopropanal derivative (1.0 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes. The choice of this mild reducing agent prevents over-reduction of the carbonyl group.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 2: Intramolecular Cyclization

-

Rationale: The formation of the seven-membered diazepane ring is achieved via an intramolecular cyclization. This step often requires heat and a non-nucleophilic base to facilitate the ring closure and neutralize any acid formed.[5]

-

Procedure:

-

Dissolve the crude intermediate from Step 1 in a high-boiling polar aprotic solvent such as acetonitrile or DMF.

-

Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reflux the mixture for 6-8 hours, monitoring progress by TLC.[7]

-

After cooling, filter off the base and evaporate the solvent under reduced pressure to yield the crude free base of 1,3-Dimethyl-1,4-diazepane.

-

Step 3: Purification and Salt Formation

-

Rationale: Purification is essential to remove unreacted starting materials and side products. Conversion to the dihydrochloride salt is then performed to yield a stable, crystalline solid that is easier to handle and store.

-

Procedure:

-

Purify the crude free base using silica gel column chromatography.

-

Dissolve the purified free base in anhydrous diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (2.2 eq) with vigorous stirring.

-

The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Analytical Characterization (Self-Validation)

Although the supplier, Sigma-Aldrich, notes that it does not collect analytical data for this specific product, a researcher synthesizing or using this compound must independently verify its identity and purity.[2] The following techniques are standard for the characterization of such small molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two N-methyl protons, the C-methyl protons, and the diastereotopic methylene protons of the diazepane ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum should confirm the presence of seven distinct carbon signals corresponding to the two N-methyl groups, the C-methyl group, and the four unique carbons of the diazepane ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion (as the free base), which provides definitive confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H and N-H stretching vibrations. The broad N-H stretch associated with the hydrochloride salt would be a key diagnostic feature.

Applications and Research Context

The 1,4-diazepine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[7][8] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including:

-

Anticonvulsant and anxiolytic agents[6]

-

Antidepressants and antipsychotics[8]

-

Anticancer and antibacterial agents[8]

Beyond pharmaceuticals, nitrogen-containing heterocyclic compounds are effective corrosion inhibitors, as they can adsorb onto metal surfaces through electron pair donation.[9] While 1,3-diazepan-2-ylidenes have been explored for this purpose, 1,4-diazepane derivatives like the title compound represent a class of molecules with potential in materials science and corrosion prevention.[9] Therefore, 1,3-Dimethyl-1,4-diazepane dihydrochloride serves as a versatile starting material for synthesizing novel compounds for evaluation in these and other emerging research areas.

References

- Production method of 1,4-diazepane derivatives.

-

Safety Data Sheet. SeraCare. [Link]

-

Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

(R)-1-Benzyl-3-methyl-diazepane dihydrochloride. ChemBK. [Link]

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH). [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

-

New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. ResearchGate. [Link]

-

4,5,6,7-tetrahydro-1H-1,3-diazepan-2-ium chloride. National Institutes of Health (NIH). [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. National Institutes of Health (NIH). [Link]

-

Dilazep dihydrochloride. CAS Common Chemistry. [Link]

-

Synthesis and characterization of some 1,4-diazepin es derivatives. SciSpace. [Link]

-

Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. National Institutes of Health (NIH). [Link]

-

Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PubMed Central. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

Sources

- 1. 1,3-Dimethyl-1,4-diazepane dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,3-Dimethyl-1,4-diazepane dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. benthamscience.com [benthamscience.com]

- 9. Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 1,3-Dimethyl-1,4-diazepane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-1,4-diazepane dihydrochloride is a saturated seven-membered heterocyclic compound containing two nitrogen atoms. As a member of the 1,4-diazepane family, it holds potential as a scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antipsychotic, anxiolytic, and anticancer properties.[1][2][3] This technical guide provides a comprehensive analysis of the molecular structure of 1,3-Dimethyl-1,4-diazepane dihydrochloride, including its chemical properties, a proposed synthetic route, and a detailed examination of its predicted spectroscopic and conformational characteristics. The content herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the 1,4-diazepane framework.

Introduction to 1,4-Diazepanes: A Privileged Scaffold in Medicinal Chemistry

The 1,4-diazepane ring system is a seven-membered heterocycle with nitrogen atoms at positions 1 and 4. This structural motif is of significant interest in drug discovery, with numerous derivatives demonstrating a wide array of pharmacological activities.[1][2] The conformational flexibility of the seven-membered ring allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. This guide focuses on a specific, simple derivative, 1,3-Dimethyl-1,4-diazepane dihydrochloride, to provide a fundamental understanding of the core structural features of this important class of compounds.

Molecular Structure and Chemical Properties

1,3-Dimethyl-1,4-diazepane dihydrochloride is the hydrochloride salt of the parent amine, 1,3-Dimethyl-1,4-diazepane. The dihydrochloride form enhances the compound's stability and water solubility, rendering it suitable for various experimental applications.

| Property | Value | Source |

| Chemical Formula | C₇H₁₈Cl₂N₂ | [4] |

| Molecular Weight | 201.14 g/mol | [4] |

| Appearance | Solid | [4] |

| SMILES String | CN1CC(C)NCCC1.[H]Cl.[H]Cl | [4] |

| InChI Key | PJISCTBDKOFWAN-UHFFFAOYSA-N | [4] |

digraph "1_3_Dimethyl_1_4_diazepane_dihydrochloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="0,0!"]; C_Me1 [label="CH₃", pos="-2.6,1.5!"]; C_Me3 [label="CH₃", pos="-2.6,-1.5!"]; Cl1 [label="Cl⁻", pos="3,1!"]; Cl2 [label="Cl⁻", pos="3,-1!"]; H_N1 [label="H⁺", pos="-0.5,2!"]; H_N4 [label="H⁺", pos="-0.5,-2!"];

// Bonds edge [len=1.5]; N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- C7; C7 -- N1; C2 -- C_Me1; C3 -- C_Me3;

// Dotted lines for ionic interaction edge [style=dotted, color="#EA4335"]; N1 -- H_N1; N4 -- H_N4; H_N1 -- Cl1; H_N4 -- Cl2; }

Figure 1: 2D Chemical Structure of 1,3-Dimethyl-1,4-diazepane Dihydrochloride.

Proposed Synthesis Pathway

Figure 2: Proposed Synthesis Workflow for 1,3-Dimethyl-1,4-diazepane Dihydrochloride.

Detailed Experimental Protocol (Proposed)

Materials:

-

Pentane-2,4-dione

-

Methylamine (40% solution in water)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pentane-2,4-dione (1 equivalent) in methanol.

-

Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add methylamine solution (2.2 equivalents) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes.

-

Reduction: To the reaction mixture, add sodium cyanoborohydride (2.5 equivalents) portion-wise, ensuring the temperature remains below 15 °C. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Workup: Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Basify the aqueous residue with a saturated sodium hydroxide solution to pH >12. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-Dimethyl-1,4-diazepane as an oil.

-

Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C. Add a solution of HCl in diethyl ether dropwise until no further precipitation is observed.

-

Isolation: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 1,3-Dimethyl-1,4-diazepane dihydrochloride.

Predicted Spectroscopic Characterization

Due to the absence of published experimental spectra for 1,3-Dimethyl-1,4-diazepane dihydrochloride, the following sections provide predicted spectroscopic data based on the principles of NMR and mass spectrometry, and by analogy with structurally related compounds.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

The predicted ¹H NMR spectrum of 1,3-Dimethyl-1,4-diazepane dihydrochloride in D₂O would exhibit signals corresponding to the different proton environments in the molecule. The use of D₂O will result in the exchange of the acidic N-H protons, which will therefore not be observed in the spectrum.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 - 3.8 | m | 4H | H-5, H-7 (protons adjacent to N4) |

| ~ 3.2 - 3.4 | m | 2H | H-2 (protons adjacent to N1) |

| ~ 2.9 | s | 3H | N1-CH₃ |

| ~ 2.5 - 2.7 | m | 1H | H-3 |

| ~ 2.0 - 2.2 | m | 2H | H-6 |

| ~ 1.4 | d | 3H | C3-CH₃ |

Rationale for Predictions:

-

Protons on carbons adjacent to the positively charged nitrogen atoms (H-2, H-5, H-7) are expected to be deshielded and appear at a lower field.

-

The N-methyl protons (N1-CH₃) will appear as a singlet.

-

The C3-methyl protons will be a doublet due to coupling with the H-3 proton.

-

The remaining methylene and methine protons on the diazepane ring will appear as complex multiplets due to overlapping signals and spin-spin coupling.

Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

| Chemical Shift (ppm) | Assignment |

| ~ 60 - 65 | C-2 |

| ~ 55 - 60 | C-5, C-7 |

| ~ 45 - 50 | N1-CH₃ |

| ~ 40 - 45 | C-3 |

| ~ 25 - 30 | C-6 |

| ~ 15 - 20 | C3-CH₃ |

Rationale for Predictions:

-

Carbons bonded to nitrogen (C-2, C-5, C-7, and N1-CH₃) will be deshielded and appear at a lower field.

-

The aliphatic carbons of the ring (C-3, C-6) and the C3-methyl group will appear at a higher field.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of the free base, 1,3-Dimethyl-1,4-diazepane, is predicted to show a molecular ion peak and characteristic fragmentation patterns for cyclic amines. The nitrogen rule predicts an even molecular weight for a compound with two nitrogen atoms. The most common fragmentation pathway for amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to a nitrogen atom.[8][9]

-

Molecular Ion (M⁺): m/z = 128 (for the free base C₇H₁₆N₂)

-

Major Fragmentation Pathways:

-

α-Cleavage at C2-C3: Loss of a propyl radical to give a fragment at m/z = 85.

-

α-Cleavage at C7-C6: Loss of an ethyl radical to give a fragment at m/z = 99.

-

Loss of a methyl group from N1: A peak at m/z = 113.

-

Ring opening followed by further fragmentation: This can lead to a variety of smaller fragments.

-

Conformational Analysis of the 1,4-Diazepane Ring

Seven-membered rings, such as the 1,4-diazepane ring, are conformationally flexible and can exist in several interconverting conformations. The most stable conformations are typically those that minimize torsional and transannular strain. For the 1,4-diazepane ring, the primary conformations are the twist-chair and twist-boat forms.

Figure 3: Energy relationship between the primary conformations of the 1,4-diazepane ring.

The introduction of methyl groups at the 1 and 3 positions will influence the conformational equilibrium. The bulky methyl groups will prefer to occupy pseudo-equatorial positions to minimize steric interactions. The exact conformational preference would require detailed computational modeling or experimental studies such as variable-temperature NMR.

Potential Applications in Drug Development

While 1,3-Dimethyl-1,4-diazepane dihydrochloride itself is a simple molecule, the 1,4-diazepane scaffold is a key component in a variety of biologically active compounds.[1][2][3] Derivatives of 1,4-diazepane have been investigated for a range of therapeutic applications, including:

-

Central Nervous System (CNS) Disorders: Many benzodiazepines, which contain a fused 1,4-diazepine ring, are used as anxiolytics, sedatives, and anticonvulsants.[2]

-

Anticancer Agents: Certain 1,4-diazepane derivatives have shown promise as inhibitors of various kinases and other targets implicated in cancer progression.[10]

-

Anticoagulants: Novel 1,4-diazepane derivatives have been developed as potent inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[11]

The simple structure of 1,3-Dimethyl-1,4-diazepane dihydrochloride makes it an attractive starting point or fragment for the synthesis of more complex and potentially bioactive molecules through further functionalization.

Conclusion

1,3-Dimethyl-1,4-diazepane dihydrochloride serves as a fundamental example of the 1,4-diazepane class of heterocyclic compounds. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its molecular structure can be achieved through the application of established chemical principles and by analogy to related compounds. This technical guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and predicted spectroscopic and conformational features. The information presented herein is intended to aid researchers in the fields of medicinal chemistry and drug development in their efforts to design and synthesize novel therapeutic agents based on the versatile 1,4-diazepane scaffold.

References

-

Reductive amination. (2023, December 19). In Wikipedia. Retrieved January 19, 2026, from [Link]

- Zhang, Z., et al. (2017). Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. Organic Letters, 19(16), 4243–4246.

-

Reductive Amination. (n.d.). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

- Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.

- Kaoua, R., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(8), 11846-11863.

- Nagahara, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191.

- Lee, J., et al. (2020).

-

Video: Mass Spectrometry of Amines. (2023, April 30). JoVE. Retrieved January 19, 2026, from [Link]

- El-Gharbi, R., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 548-557.

-

Al-Ghorbani, M., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][7]diazepines, and Their Cytotoxic Activity. Molecules, 25(18), 4192.

-

Synthesis of Diazepam. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

- Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Mini-Reviews in Medicinal Chemistry, 7(8), 793-812.

- Yadav, M. R., et al. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Mini-Reviews in Medicinal Chemistry, 7(8), 793-812.

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

- Koch, R. (1997). 13C NMR calculations on azepines and diazepines. Journal of the Chemical Society, Perkin Transactions 2, (9), 1851-1859.

- Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 19, 2026, from [Link]

-

Fragmentation (mass spectrometry). (2023, November 28). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Amine Fragmentation. (2022, July 3). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. (2022, December 24). YouTube. Retrieved January 19, 2026, from [Link]

-

Design, Synthesis, and Characterization of 1, 3-disubstituted-1,4-benzodiazepine Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- Gîlcă, V. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2018(4), M1017.

- Shao, H., et al. (2013). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 62, 541-550.

- Cox, C. D., et al. (2008). U.S.

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

- de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941-955.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Mass Spectrometry of Amines [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethyl-1,4-diazepane Dihydrochloride

This guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 1,3-Dimethyl-1,4-diazepane dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying chemical principles.

Introduction and Strategic Overview

1,3-Dimethyl-1,4-diazepane and its salts are heterocyclic compounds of interest in medicinal chemistry and drug discovery due to their structural relation to the broader class of diazepanes, which are known to possess a wide range of biological activities. The synthesis of this specific N,N'-disubstituted diazepane can be efficiently achieved through a two-step process commencing with the cyclization of a readily available diamine precursor, followed by reduction and subsequent salt formation.

The selected strategy hinges on the initial formation of a cyclic diamide, 1,4-Dimethyl-1,4-diazepane-2,5-dione, which serves as a stable and readily purifiable intermediate. This intermediate is then subjected to a powerful reduction to yield the target diazepane base. The final step involves the conversion of the free base to its dihydrochloride salt, a common practice to enhance stability and aqueous solubility for potential pharmaceutical applications. This pathway is advantageous due to the commercial availability of the starting materials and the reliability of the proposed chemical transformations.

Visualizing the Synthetic Pathway

The overall synthetic scheme is depicted below, illustrating the transformation from the starting diamine to the final dihydrochloride salt.

Figure 1: Proposed synthesis of 1,3-Dimethyl-1,4-diazepane dihydrochloride.

Part 1: Synthesis of the Precursor - N,N'-dimethyl-1,3-propanediamine

While N,N'-dimethyl-1,3-propanediamine is commercially available, for completeness, a common synthetic route is outlined. This diamine is typically prepared via the reaction of dimethylamine with acrylonitrile, followed by hydrogenation of the resulting N,N-dimethylaminopropionitrile.[1][2][3][4] This two-step industrial process offers high yields and purity.

Part 2: Detailed Synthesis of 1,3-Dimethyl-1,4-diazepane dihydrochloride

This section provides a detailed, step-by-step methodology for the synthesis of the target compound.

Step 1: Synthesis of 1,4-Dimethyl-1,4-diazepane-2,5-dione

The cyclization of N,N'-dimethyl-1,3-propanediamine with a two-carbon electrophile is a key step in forming the diazepane ring. Oxalyl chloride is an excellent choice for this transformation as it readily reacts with secondary amines to form amides.[5][6] The reaction proceeds via a double acylation to yield the cyclic diamide.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N'-dimethyl-1,3-propanediamine (1.0 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (2.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of oxalyl chloride (1.05 eq) in anhydrous DCM to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 1,4-Dimethyl-1,4-diazepane-2,5-dione. The product can be further purified by recrystallization or column chromatography.

Data Summary for Step 1:

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| N,N'-dimethyl-1,3-propanediamine | 1.0 | 102.18[7] |

| Oxalyl chloride | 1.05 | 126.93 |

| Triethylamine | 2.2 | 101.19 |

| Dichloromethane (DCM) | Solvent | 84.93 |

Step 2: Reduction of 1,4-Dimethyl-1,4-diazepane-2,5-dione

The reduction of the cyclic diamide (a lactam derivative) to the corresponding diamine is effectively achieved using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[8][9][10] This reaction converts the two amide carbonyl groups into methylene groups.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ (4.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Slowly add a solution of 1,4-Dimethyl-1,4-diazepane-2,5-dione (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction by TLC.

-

Work-up (Fieser method): After the reaction is complete, cool the mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the number of grams of LiAlH₄ used.

-

Isolation: Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 1,3-Dimethyl-1,4-diazepane as an oil. The product can be purified by vacuum distillation.

Data Summary for Step 2:

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 1,4-Dimethyl-1,4-diazepane-2,5-dione | 1.0 | 156.19 |

| Lithium Aluminium Hydride (LiAlH₄) | 4.0 | 37.95 |

| Tetrahydrofuran (THF) | Solvent | 72.11 |

Step 3: Formation of 1,3-Dimethyl-1,4-diazepane Dihydrochloride

The final step involves the conversion of the synthesized free base into its dihydrochloride salt to improve its handling and solubility properties.[11][12][13][14] This is a straightforward acid-base reaction.

Experimental Protocol:

-

Solution Preparation: Dissolve the purified 1,3-Dimethyl-1,4-diazepane (1.0 eq) in anhydrous diethyl ether.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether (2.2 eq) with stirring.

-

Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes in the ice bath. Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold, anhydrous diethyl ether and dry under vacuum to yield the final product, 1,3-Dimethyl-1,4-diazepane dihydrochloride.

Data Summary for Step 3:

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 1,3-Dimethyl-1,4-diazepane | 1.0 | 128.23 |

| Hydrochloric Acid (in ether) | 2.2 | 36.46 |

| Anhydrous Diethyl Ether | Solvent | 74.12 |

Conclusion

The synthetic pathway detailed in this guide provides a logical and experimentally sound approach for the preparation of 1,3-Dimethyl-1,4-diazepane dihydrochloride. The methodology relies on well-established chemical transformations, ensuring a high degree of reproducibility. By following the outlined protocols and adhering to standard laboratory safety practices, researchers can successfully synthesize this target molecule for further investigation in various scientific disciplines.

References

-

Sciencemadness Discussion Board. (2010, May 25). HCl solution in Diethyl-Ether. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Reduction of some Cyclic Amides by Lithium Aluminium Hydride. Retrieved from [Link]

-

JoVE. (2025, May 22). Amides to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

Quora. (2017, May 9). What is the mechanism for reducing cyclic compounds with LAH? Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

-

Reddit. (2011, September 4). HCl in Ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of New Heterocyclic Enamines (III) and Their Cyclization with Oxalyl Chloride. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). THE PREPARATION OF PRIMARY AMINES FROM ALDEHYDES AND MONOCHLORO-AMINE. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. Retrieved from [Link]

- Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.

-

designer-drug.com. (n.d.). Diazepam (Valium) Synthesis. Retrieved from [Link]

-

Quora. (2018, March 4). What is the reaction between hydrochloric and amine? Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity. Retrieved from [Link]

-

YouTube. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH). Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis of 1,4-benzodiazepine-2,5-dione derivatives. Retrieved from [Link]

-

PubMed Central. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

-

ResearchGate. (2025, August 6). ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

-

ACS Publications. (n.d.). New synthesis of diazepam. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic procedure, part 3. Reagents and conditions. (i) (a) oxalyl... Retrieved from [Link]

-

Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]

- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.

- Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

ResearchGate. (2025, August 10). Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. Retrieved from [Link]

-

PubMed. (n.d.). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Retrieved from [Link]

-

Chemical Engineering Transactions. (2013, September 20). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Retrieved from [Link]

-

PubMed Central. (n.d.). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][11][15]diazepines, and Their Cytotoxic Activity. Retrieved from [Link]

Sources

- 1. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 2. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 3. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Video: Amides to Amines: LiAlH4 Reduction [jove.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Sciencemadness Discussion Board - HCl solution in Diethyl-Ether - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. reddit.com [reddit.com]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. quora.com [quora.com]

- 15. quora.com [quora.com]

Spectroscopic Signature of 1,3-Dimethyl-1,4-diazepane Dihydrochloride: A Technical Guide for Researchers

Introduction: Unveiling the Structure of a Key Diazepane Derivative

1,3-Dimethyl-1,4-diazepane dihydrochloride is a saturated seven-membered heterocyclic compound containing two nitrogen atoms. As a member of the diazepane family, which forms the core of many biologically active compounds, a thorough understanding of its structural and electronic properties is paramount for its application in medicinal chemistry and drug development.[1][2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule. This in-depth technical guide provides a detailed exposition of the expected spectroscopic data for 1,3-Dimethyl-1,4-diazepane dihydrochloride, grounded in the established principles of spectroscopic analysis and supported by data from structurally related compounds. The dihydrochloride salt form is particularly relevant for pharmaceutical applications, influencing solubility and stability. The protonation of the nitrogen atoms is expected to significantly impact the spectroscopic signature of the molecule, a key consideration that will be explored herein.

Synthetic Pathway: A Probable Route to 1,3-Dimethyl-1,4-diazepane Dihydrochloride

The proposed synthetic workflow is as follows:

Figure 1: Proposed synthetic workflow for 1,3-Dimethyl-1,4-diazepane dihydrochloride.

Experimental Protocol: A Step-by-Step Methodology

-

Reaction Setup: To a stirred solution of N-methyl-1,3-propanediamine in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylglyoxal at room temperature.

-

Reductive Amination: After a brief stirring period to allow for imine formation, a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.

-

Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, the free base 1,3-Dimethyl-1,4-diazepane, can be purified by column chromatography on silica gel.

-

Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The resulting precipitate, 1,3-Dimethyl-1,4-diazepane dihydrochloride, is collected by filtration, washed with the solvent, and dried under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of a molecule. For 1,3-Dimethyl-1,4-diazepane dihydrochloride, both ¹H and ¹³C NMR will provide critical information. Due to the protonation of the nitrogen atoms, the signals of adjacent protons and carbons are expected to be shifted downfield compared to the free base. The flexible seven-membered ring will likely exist in a dynamic equilibrium of chair and boat-like conformations, which can lead to broadened signals at room temperature. Variable temperature NMR studies could provide insights into this conformational dynamism.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl groups and the methylene protons of the diazepane ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| N1-CH₃ | 3.0 - 3.5 | s | - | Singlet, downfield due to adjacent protonated nitrogen. |

| C3-CH₃ | 1.3 - 1.6 | d | ~6-7 | Doublet, coupled to the C3 proton. |

| C2-H₂ | 3.2 - 3.8 | m | - | Diastereotopic protons, complex multiplet. |

| C3-H | 3.5 - 4.0 | m | - | Multiplet, coupled to C3-CH₃ and C2-H₂. |

| C5-H₂ | 3.4 - 3.9 | m | - | Complex multiplet, downfield due to adjacent protonated nitrogen. |

| C6-H₂ | 2.0 - 2.5 | m | - | Multiplet, expected to be the most upfield of the ring protons. |

| C7-H₂ | 3.2 - 3.8 | m | - | Complex multiplet, downfield due to adjacent protonated nitrogen. |

| N-H | 10.0 - 12.0 | br s | - | Broad singlet, exchangeable with D₂O. |

Note: Chemical shifts are predicted for a solution in D₂O or DMSO-d₆. The exact values can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton data, confirming the number of unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| N1-CH₃ | 40 - 45 | Shifted downfield due to protonation of N1. |

| C3-CH₃ | 15 - 20 | Aliphatic methyl group. |

| C2 | 50 - 55 | Methylene carbon adjacent to two nitrogen atoms. |

| C3 | 55 - 60 | Methine carbon. |

| C5 | 45 - 50 | Methylene carbon adjacent to a protonated nitrogen. |

| C6 | 25 - 30 | Methylene carbon, expected to be the most upfield ring carbon. |

| C7 | 48 - 53 | Methylene carbon adjacent to a protonated nitrogen. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 1,3-Dimethyl-1,4-diazepane dihydrochloride, the most prominent features will be associated with the N-H and C-H bonds.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| N⁺-H Stretching | 2400 - 2800 | Broad, Strong | Characteristic of amine hydrochlorides. This broad absorption is often referred to as an "ammonium band". |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium to Strong | Stretching vibrations of the methyl and methylene groups. |

| C-H Bending | 1350 - 1470 | Medium | Bending vibrations of the methyl and methylene groups. |

| C-N Stretching | 1000 - 1250 | Medium | Stretching vibrations of the carbon-nitrogen bonds. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. For 1,3-Dimethyl-1,4-diazepane dihydrochloride, Electrospray Ionization (ESI) would be the preferred method.

The expected molecular ion in positive ion mode would correspond to the free base [M+H]⁺, where M is the mass of 1,3-Dimethyl-1,4-diazepane (C₇H₁₆N₂), which has a monoisotopic mass of 128.1313 Da. Therefore, the expected [M+H]⁺ ion would be at m/z 129.1392.

Predicted Fragmentation Pathway:

Figure 2: A plausible fragmentation pathway for the [M+H]⁺ ion of 1,3-Dimethyl-1,4-diazepane.

Expected High-Resolution Mass Spectrometry (HRMS) Data:

| Ion Formula | Calculated m/z | Description |

| [C₇H₁₇N₂]⁺ | 129.1392 | [M+H]⁺ of the free base |

| [C₇H₁₆N₂Na]⁺ | 151.1211 | Sodium adduct of the free base |

Conclusion: A Predictive Spectroscopic Framework

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 1,3-Dimethyl-1,4-diazepane dihydrochloride. By leveraging established spectroscopic principles and drawing analogies from structurally related compounds, we have constructed a robust framework for the characterization of this molecule. The detailed protocols and predicted spectral data presented herein are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous identification and further investigation of this important diazepane derivative. The provided information underscores the power of spectroscopic techniques in modern chemical research and establishes a baseline for the empirical validation of the structure and properties of 1,3-Dimethyl-1,4-diazepane dihydrochloride.

References

-

Molecules. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1976). Diazepines. Part XVI. Nuclear magnetic resonance spectra of 2,3-di-hydro-1H-1,4-diazepinium salts. RSC Publishing. [Link]

-

Bentham Science. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2015). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]

-

PubChem. Hexahydro-1,4-diazepine. National Center for Biotechnology Information. [Link]

-

ACS Medicinal Chemistry Letters. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. American Chemical Society. [Link]

-

Molecules. (2019). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][5]diazepines, and Their Cytotoxic Activity. MDPI. [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

-

Molecules. (2018). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

-

Molecules. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Diazepines. Part XVI. Nuclear magnetic resonance spectra of 2,3-di-hydro-1H-1,4-diazepinium salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,3-Dimethyl-1,4-diazepane: Synthesis, Characterization, and Historical Context

This guide provides a comprehensive technical overview of 1,3-Dimethyl-1,4-diazepane, a saturated seven-membered heterocyclic compound. While not as extensively documented as its benzodiazepine relatives, this molecule serves as an important structural motif. This document will delve into its historical context within the broader class of diazepines, propose a detailed synthetic pathway, outline its structural characterization, and discuss its potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Historical Perspective: The Dawn of the Diazepines

The story of 1,4-diazepanes is intrinsically linked to the groundbreaking discovery of benzodiazepines. In 1955, Leo Sternbach, a chemist at Hoffmann-La Roche, serendipitously synthesized chlordiazepoxide (Librium)[1][2][3]. This discovery marked a paradigm shift in the treatment of anxiety and sleep disorders[1][2][4]. The subsequent development of diazepam (Valium) in 1963 further solidified the therapeutic importance of the 1,4-benzodiazepine core[1][2][3].

The core structure of these "wonder drugs" is a fusion of a benzene ring and a diazepine ring[3][4]. The immense success of these compounds spurred extensive research into the synthesis and biological activity of a vast array of diazepine derivatives, including saturated systems like 1,4-diazepane and its substituted analogs[4][5]. While the early focus was on the anxiolytic and sedative properties of benzodiazepines, the broader class of 1,4-diazepines has been explored for a range of biological activities, including antipsychotic, anticonvulsant, and antimicrobial effects[6][7]. The synthesis of simpler, non-fused diazepane rings became a fundamental area of study for understanding structure-activity relationships and developing novel therapeutic agents.

Proposed Synthesis of (S)-1,3-Dimethyl-1,4-diazepane

The synthesis of the chiral molecule (S)-1,3-Dimethyl-1,4-diazepane can be envisioned through a multi-step sequence, commencing with a readily available chiral precursor and culminating in the formation and methylation of the diazepane ring. The proposed pathway leverages established synthetic methodologies, including intramolecular cyclization and reductive amination.

Synthesis of the Chiral Precursor: (S)-2-aminopropan-1-ol

The synthesis originates from the chiral amino acid L-alanine. A common and efficient method involves the reduction of the carboxylic acid functionality to a primary alcohol.

Experimental Protocol:

-

Esterification: L-alanine is first converted to its methyl or ethyl ester to protect the carboxylic acid and improve solubility in organic solvents. This can be achieved by reacting L-alanine with the corresponding alcohol under acidic catalysis (e.g., thionyl chloride in methanol).

-

Reduction: The resulting amino ester is then reduced to (S)-2-aminopropan-1-ol (also known as L-alaninol) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF)[8]. The reaction is typically performed at low temperatures and then allowed to warm to room temperature.

-

Work-up: Careful quenching of the reaction with water and a strong base (e.g., NaOH solution) is necessary to decompose the aluminum salts and liberate the amino alcohol. The product can then be extracted with an organic solvent and purified by distillation[9][10].

Caption: Synthesis of (S)-2-aminopropan-1-ol from L-alanine.

Formation of the 1,4-Diazepane Ring

The construction of the seven-membered diazepane ring can be achieved through the reaction of (S)-2-aminopropan-1-ol with a suitable three-carbon synthon, followed by intramolecular cyclization. A plausible approach involves the use of acrylonitrile followed by reduction and cyclization.

Experimental Protocol:

-

Michael Addition: (S)-2-aminopropan-1-ol is reacted with acrylonitrile in a Michael addition reaction. This forms an N-substituted aminopropionitrile.

-

Reduction of the Nitrile: The nitrile group is then reduced to a primary amine using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation. This step yields a diamine intermediate.

-

Intramolecular Cyclization: The resulting diamino alcohol can undergo intramolecular cyclization to form the 3-methyl-1,4-diazepane ring[11][12][13]. This cyclization can be promoted by heating or by using a catalyst that facilitates the dehydration and ring closure.

Caption: Formation of the (S)-3-Methyl-1,4-diazepane ring.

N-Methylation via Eschweiler-Clarke Reaction

The final step to obtain 1,3-Dimethyl-1,4-diazepane is the methylation of the secondary amine at the 1-position. The Eschweiler-Clarke reaction is a classic and efficient method for the exhaustive methylation of primary and secondary amines without the formation of quaternary ammonium salts[14][15][16].

Experimental Protocol:

-

Reaction Setup: (S)-3-Methyl-1,4-diazepane is dissolved in an excess of formic acid.

-

Addition of Formaldehyde: An aqueous solution of formaldehyde is added to the mixture.

-

Heating: The reaction mixture is heated to reflux. The formic acid acts as both the solvent and the reducing agent, while formaldehyde is the source of the methyl group[14][15]. The reaction proceeds via the formation of an iminium ion, which is then reduced by formate.

-

Work-up: After the reaction is complete (indicated by the cessation of CO₂ evolution), the excess formic acid and formaldehyde are removed, typically by distillation. The product is then basified and extracted with an organic solvent, followed by purification.

Caption: N-Methylation of (S)-3-Methyl-1,4-diazepane.

Structural Characterization

The structural elucidation of 1,3-Dimethyl-1,4-diazepane would rely on standard spectroscopic techniques. Based on analogous structures, the following spectral data can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The N-methyl group would likely appear as a singlet, while the C-methyl group would be a doublet due to coupling with the adjacent proton. The methylene protons of the diazepane ring would exhibit complex multiplets due to their diastereotopic nature and coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum would show distinct peaks for each carbon atom. The chemical shifts would be influenced by the neighboring nitrogen atoms and the alkyl substituents.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| N-CH₃ | ~2.3 (s) | ~45 |

| C3-CH₃ | ~1.1 (d) | ~18 |

| C2-H₂ | Multiplets | ~55 |

| C3-H | Multiplet | ~50 |

| C5-H₂ | Multiplets | ~48 |

| C6-H₂ | Multiplets | ~28 |

| C7-H₂ | Multiplets | ~52 |

Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions.[17][18][19][20][21]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of 1,3-Dimethyl-1,4-diazepane (C₇H₁₆N₂). The fragmentation pattern would be characteristic of cyclic amines, with common fragmentation pathways including the loss of alkyl groups and ring cleavage[22][23][24][25][26]. Alpha-cleavage adjacent to the nitrogen atoms is a typical fragmentation route for amines, which would lead to the formation of stable iminium ions.

Biological and Pharmacological Significance

The biological activity of 1,3-Dimethyl-1,4-diazepane has not been extensively reported in the literature. However, based on the broader class of 1,4-diazepines, it can be hypothesized that this molecule may possess activity within the central nervous system[6][7][24][27]. The introduction of small alkyl substituents can significantly modulate the pharmacological properties of a parent scaffold, influencing factors such as receptor binding affinity, metabolic stability, and bioavailability.

The structural similarity to known bioactive molecules suggests that 1,3-Dimethyl-1,4-diazepane could be a valuable starting point for the development of novel therapeutic agents. Further pharmacological screening would be necessary to elucidate its specific biological targets and potential therapeutic applications. The chirality at the 3-position also introduces the possibility of stereoselective interactions with biological receptors, a critical consideration in modern drug design.

Conclusion

1,3-Dimethyl-1,4-diazepane, while not a widely studied compound, represents an interesting and accessible derivative of the 1,4-diazepane core. Its synthesis can be achieved through established and reliable chemical transformations. This guide provides a foundational understanding of its historical context, a plausible and detailed synthetic route, and an outline of its expected structural characteristics. Further research into this and similar simple diazepane derivatives could uncover novel pharmacological properties and contribute to the development of new therapeutics.

References

- The history of benzodiazepines. U.S. Pharmacist. [URL: https://www.uspharmacist.com/article/the-history-of-benzodiazepines]

- NIHF Inductee Leo Sternbach and Benzodiazepines Drugs. National Inventors Hall of Fame. [URL: https://www.invent.org/inductees/leo-h-sternbach]

- Benzodiazepine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzodiazepine]

- Benzodiazepines: The Accidental Tranquilizers. Psychology Today. [URL: https://www.psychologytoday.com/us/blog/the-stigma-effect/202006/benzodiazepines-the-accidental-tranquilizers]

- Leo Sternbach. Wikipedia. [URL: https://en.wikipedia.org/wiki/Leo_Sternbach]

- Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. [URL: https://www.researchgate.

- Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [URL: https://www.mdpi.com/2673-4110/4/2/31]

- process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. Justia Patents. [URL: https://patents.justia.

- (S)-2-Amino-1-propanol: A Comprehensive Technical Guide on Synthesis and Structure. Benchchem. [URL: https://www.benchchem.com/product/b5921]

- US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. Google Patents. [URL: https://patents.google.

- 1,4‐Diazepane Ring‐Based Systems. ResearchGate. [URL: https://www.researchgate.net/publication/348882586_14-Diazepane_Ring-Based_Systems]

- Eschweiler–Clarke reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Eschweiler%E2%80%93Clarke_reaction]

- (S)-(+)-2-Amino-1-propanol 98 2749-11-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/134003]

- (S)-(+)-1-Amino-2-propanol synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/2799-17-9.htm]

- Eschweiler-Clarke Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/eschweiler-clarke-reaction.shtm]

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [URL: https://www.eurekaselect.com/article/79007]

- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [URL: https://www.researchgate.

- GCMS Section 6.15. Whitman College. [URL: https://people.whitman.edu/~dunnivfm/C345_2012/C345_Handouts/GCMS_Section_6.15.pdf]

- Video: Mass Spectrometry of Amines. JoVE. [URL: https://www.jove.com/v/10360/mass-spectrometry-of-amines]

- An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. ResearchGate. [URL: https://www.researchgate.net/publication/229285038_An_Exception_of_Eschweiler-Clarke_Methylation_Cyclocondensation_of_a-Amino_Amides_with_Formaldehyde_and_Formic_Acid]

- THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [URL: https://www.ijpcbs.com/files/volume3-issue1-2013/1.pdf]

- US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. Google Patents. [URL: https://patents.google.

- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270725/]

- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2019.00063/full]

- Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d2ra06045k]

- (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate. [URL: https://www.researchgate.